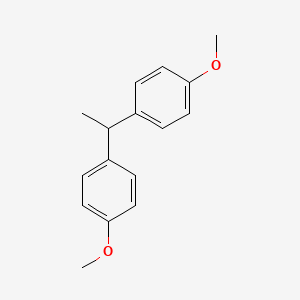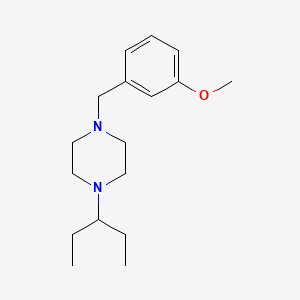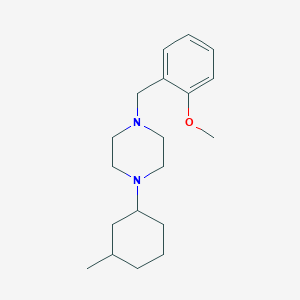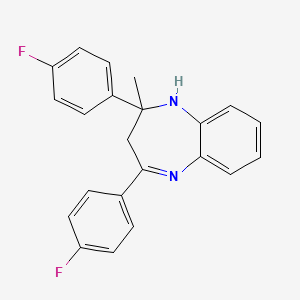![molecular formula C21H18N2O6 B10887109 {4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B10887109.png)
{4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, an ethoxycarbonyl group, and a phenoxyacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of bromo derivatives with diethyl ethoxymethylenemalonate, followed by further reactions to introduce the cyano and ethoxycarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of phenoxyacetic acid and anilinoquinoline derivatives. These compounds share structural features with 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID but differ in their specific functional groups and overall structure .
Uniqueness
The uniqueness of 2-(4-{(E)-2-CYANO-3-[4-(ETHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENOXY)ACETIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C21H18N2O6 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-[4-[(E)-2-cyano-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H18N2O6/c1-2-28-21(27)15-5-7-17(8-6-15)23-20(26)16(12-22)11-14-3-9-18(10-4-14)29-13-19(24)25/h3-11H,2,13H2,1H3,(H,23,26)(H,24,25)/b16-11+ |
Clé InChI |
ZDPNQRXCLTWZJA-LFIBNONCSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/C#N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10887031.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)

![3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide](/img/structure/B10887060.png)

![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10887064.png)
![Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887066.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)

![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
methanone](/img/structure/B10887091.png)
![1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10887093.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887095.png)

